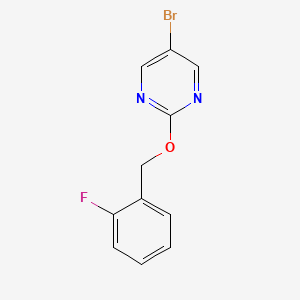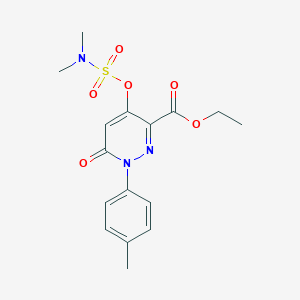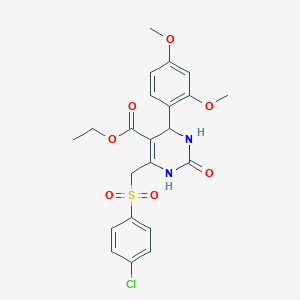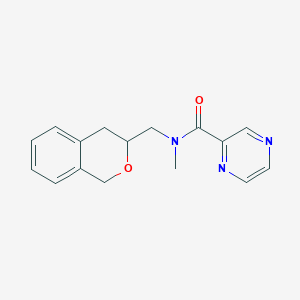
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide” is a chemical compound that belongs to the class of tetrahydroquinolines . Tetrahydroquinolines are a large group of natural products that have been targeted by many research groups due to their abundance in natural products and notable biological activity . They are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .
Synthesis Analysis
The synthesis of highly substituted tetrahydroquinolines has been reported using a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Chemical Reactions Analysis
Tetrahydroquinolines can be synthesized through various reactions, including the Knoevenagel condensation, aza-Michael–Michael addition, and others . These reactions are valuable for generating 1,2,3,4-tetrahydroquinoline skeletons with various substitution groups .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
- Facile Synthesis Techniques : Research includes the development of facile synthesis techniques for related compounds, demonstrating the potential for efficient production of complex molecules. For instance, a high-yielding cyclisation process for producing derivatives of the compound has been detailed, indicating the synthetic versatility of these compounds (King, 2007).
- Novel Antibiotics : Certain tetrahydroquinoline derivatives have shown high biological activity against bacteria and fungi, suggesting their potential as novel antibiotics (Asolkar et al., 2004).
Pharmacological Potential
- Anticonvulsant Properties : Tetrahydroisoquinoline derivatives have been designed as noncompetitive AMPA receptor antagonists based on molecular modeling studies, exhibiting significant anticonvulsant properties. This highlights their potential in developing new treatments for epilepsy (Gitto et al., 2003).
- Positron Emission Tomography (PET) Ligands : Synthesis of carbon-11 and fluorine-18 labeled tetrahydroisoquinoline derivatives as potential PET ligands for imaging brain diseases showcases the intersection of chemistry and neurology in advancing diagnostic techniques (Gao et al., 2006).
Chemical Biology and Drug Discovery
- Aldose Reductase Inhibitors : Isoquinoline derivatives have been explored for their potential as aldose reductase inhibitors, indicating their possible application in treating diabetic complications (Malamas & Hohman, 1994).
- Antitumor and Cytotoxic Activities : New compounds, including isoquinoline derivatives, have been identified with significant antitumor and cytotoxic activities, contributing to the search for novel cancer therapies (Toukam et al., 2021).
Zukünftige Richtungen
Tetrahydroquinolines have garnered a lot of attention in the scientific community due to their diverse biological activities and their abundance in natural products . This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity . Future research may focus on the development of more efficient synthesis methods and the exploration of new biological activities.
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)15(19)16-13-7-6-12-5-4-8-17(11(3)18)14(12)9-13/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHWLSKJGASOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-N-[2-(cyclohexen-1-yl)ethyl]-N-[[5-(hydroxymethyl)furan-2-yl]methyl]acetamide](/img/structure/B2829700.png)
![3-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2829704.png)
![Methyl 1-oxaspiro[2.4]heptane-4-carboxylate](/img/structure/B2829705.png)

![8-Oxaspiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2829710.png)


![2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol](/img/structure/B2829716.png)
![2-[(3-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2829717.png)

![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2829719.png)